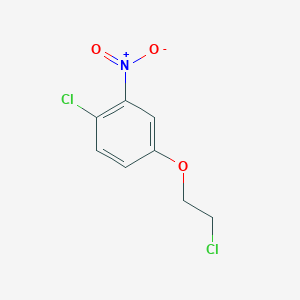
1-(2-Chloroethoxy)-4-chloro-3-nitrobenzene
Cat. No. B8283143
M. Wt: 236.05 g/mol
InChI Key: PHOOMEJATSHBFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05817690
Procedure details


To a solution of 1-(2-chloroethoxy)-4-chloro-3-nitrobenzene (10.00 g, 0.042 mol) in THF (230 mL) stirred in a cold bath at -50° to -40° C. was added a THF solution of vinylmagnesium bromide (132 mL, 1.0M, 0.132 mol) over 2 minutes. After stirring in the cold bath for 2-2.5 hours, saturated NH4Cl (150 mL) was added to the cold solution and it was removed from the cold bath. 1M HCl was added to dissolve the precipitated solids and the mixture was stirred for 0.5 hour. The layers were separated and the aqueous phase was extracted once with diethyl ether (80 mL). The organic layer combined and dried over anhydrous magnesium sulfate, filtered and the solvent evaporated to give 15.43 g of a dark oil. Purification by chromatography (hexanes-methylene chloride, 2:1) afforded a solid which was triturated with hexane and filtered to afford the product as yellowish white solid: 3.51 g (36%); mp 73°-75° C.; MS EI m/e 229,231, 233 (M+); 1H NMR (400 MHz, DMSO-d6) δ 3.99 (t, 2H;, J=5.1 Hz), 4.34 (t, 2H, J=5.0 Hz), 6.51 (t, 1H, J=2.7 Hz), 6.53 (d, 1H, J=7.8 Hz), 7.04 (d, 1H, J=8.0 Hz), 7.29 (t, 1H, J=2.7 Hz), 11.43 (s, 1H).





Name
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[C:7]([N+:12]([O-])=O)[CH:6]=1.[CH:15]([Mg]Br)=[CH2:16].[NH4+].[Cl-]>C1COCC1>[Cl:11][C:8]1[CH:9]=[CH:10][C:5]([O:4][CH2:3][CH2:2][Cl:1])=[C:6]2[C:7]=1[NH:12][CH:16]=[CH:15]2 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCCOC1=CC(=C(C=C1)Cl)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
230 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[Cl-]
|
Step Three
|
Name
|
|
|
Quantity
|
132 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)[Mg]Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring in the cold bath for 2-2.5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed from the cold bath
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
1M HCl was added
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve the precipitated solids
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 0.5 hour
|
|
Duration
|
0.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase was extracted once with diethyl ether (80 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated
|
Outcomes


Product
Details
Reaction Time |
2.25 (± 0.25) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=CC(=C2C=CNC12)OCCCl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15.43 g | |
| YIELD: CALCULATEDPERCENTYIELD | 159.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
